Amcenestrant, also known as SAR439859, is a selective estrogen receptor degrader (SERD) that has been developed for the treatment of hormone receptor-positive breast cancer, particularly in patients with estrogen receptor-positive and human epidermal growth factor receptor 2-negative breast cancer. This compound represents a novel approach in endocrine therapy, aiming to improve upon traditional treatments by effectively degrading the estrogen receptor, thereby inhibiting its activity and leading to reduced tumor growth.
Amcenestrant is classified as a nonsteroidal oral SERD. It is currently undergoing clinical trials to evaluate its efficacy and safety in various settings of breast cancer treatment. The compound has been the subject of extensive research, with several studies focusing on its pharmacokinetics, bioavailability, and therapeutic potential in combination with other anti-cancer agents such as CDK4/6 inhibitors .
The synthesis of Amcenestrant involves complex organic chemistry techniques that aim to produce a compound with high selectivity and potency against the estrogen receptor. While specific synthetic methods are proprietary and not fully disclosed in public literature, the general approach includes:
Amcenestrant's molecular structure is characterized by its ability to bind selectively to the estrogen receptor. The compound's structure includes:
The three-dimensional conformation of Amcenestrant allows it to effectively interact with the estrogen receptor's ligand-binding domain, which is crucial for its mechanism of action .
Amcenestrant undergoes specific chemical interactions within biological systems:
Research indicates that Amcenestrant has demonstrated significant antitumor activity in preclinical models by effectively reducing estrogen-dependent tumor growth .
The mechanism of action of Amcenestrant involves:
This mechanism positions Amcenestrant as a promising alternative or adjunct therapy for patients who have developed resistance to traditional anti-estrogens like tamoxifen or aromatase inhibitors .
Amcenestrant exhibits several important physical and chemical properties:
Amcenestrant is primarily being investigated for:
Amcenestrant (development code SAR439859) is classified as an orally bioavailable, nonsteroidal selective estrogen receptor degrader (SERD). It functions as a pure estrogen receptor (ER) antagonist that induces conformational changes in ERα, leading to its ubiquitination and proteasomal degradation. This dual mechanism—receptor blockade and degradation—disrupts estrogen-dependent and estrogen-independent ER signaling pathways, making it particularly relevant for treating ER-positive (ER+) breast cancers [1] [6].
Unlike the first-generation SERD fulvestrant (which requires intramuscular injection due to poor oral bioavailability), amcenestrant’s optimized pharmacokinetic profile enables daily oral dosing. It achieves steady-state plasma concentrations by Day 8 with no significant accumulation, as demonstrated in the AMEERA-1 trial [1] [4]. Preclinically, it degrades 98% of ERα at 0.2 nM (EC₅₀) and inhibits tumor growth in ER+ xenograft models, including those harboring ESR1 mutations like Y537S [5] [7]. Its bioavailability ranges from 54–76% across species, supporting consistent systemic exposure [7].
Table 1: Key Biochemical Properties of Amcenestrant
Property | Value | Significance |
---|---|---|
ERα Degradation (EC₅₀) | 0.2 nM | High potency in ER+ breast cancer cells [5] |
Bioavailability | 54–76% (species-dependent) | Suitable for oral dosing [7] |
Plasma Half-life (T₁/₂) | 1.98 h (mouse) – 9.80 h (dog) | Predicts human dosing frequency [5] |
ESR1 Mutation Targeting | Y537S, D538G | Overcomes resistance to aromatase inhibitors [4] |
The development of SERDs represents a strategic effort to overcome limitations of earlier endocrine therapies. Selective estrogen receptor modulators (SERMs) like tamoxifen exhibit partial agonist activity in some tissues, increasing risks of endometrial cancer and thrombosis [6]. Aromatase inhibitors (AIs) suppress estrogen synthesis but drive ESR1 mutations in 12–39% of metastatic ER+ breast cancers, conferring therapeutic resistance [4] [6].
Fulvestrant, the first FDA-approved SERD (2002), improved progression-free survival in advanced ER+ disease but faced challenges:
Amcenestrant emerged from efforts to design orally available SERDs with enhanced ER degradation and mutation coverage. Early-phase trials (AMEERA-1, AMEERA-2) confirmed its ability to degrade ER and reduce ESR1 mutant alleles in circulating tumor DNA [1] [4]. However, the phase 3 AMEERA-5 trial (NCT04478266) discontinued in 2022 when amcenestrant plus palbociclib failed to outperform letrozole-palbociclib in first-line advanced ER+/HER2− breast cancer [2] [9]. Despite this setback, amcenestrant contributed critical insights into oral SERD design and biomarker-driven patient selection.
Amcenestrant (IUPAC name: 6-(2,4-dichlorophenyl)-5-[4-[(3S)-1-(3-fluoropropyl)pyrrolidin-3-yl]oxyphenyl]-8,9-dihydro-7H-benzo[7]annulene-2-carboxylic acid; CAS: 2114339-57-8) has a molecular weight of 554.48 g/mol and the formula C₃₁H₃₀Cl₂FNO₃ [3] [9]. Its structure incorporates three pharmacologically critical elements:
X-ray crystallography confirms that amcenestrant occupies the orthosteric estradiol-binding cavity of ERα, with its fluoropropyl group extending toward helix 12 (H12). This displacement destabilizes H12’s coactivator-binding site, triggering ERα degradation [3] [6]. The compound exhibits low aqueous solubility (0.000015 g/mL at 25°C) but high lipophilicity (XLogP: 8.95), necessitating formulation optimization for oral delivery [9].
Table 2: Structure-Activity Relationships of Amcenestrant
Structural Element | Role in ER Targeting | Clinical Implication |
---|---|---|
Fluoropropyl-pyrrolidinyl | Improves metabolic stability and bioavailability | Enables once-daily oral dosing [7] |
Dichlorophenyl groups | Enhances ERα binding affinity and degradation efficiency | Overcomes ESR1 mutation resistance [4] |
Carboxylic acid | Forms critical hydrogen bonds with ERα LBD | Ensures pure antagonism (no agonist activity) [3] |
Table 3: Compound Nomenclature
Identifier Type | Name/Code |
---|---|
Systematic IUPAC | 6-(2,4-dichlorophenyl)-5-[4-[(3S)-1-(3-fluoropropyl)pyrrolidin-3-yl]oxyphenyl]-8,9-dihydro-7H-benzo[7]annulene-2-carboxylic acid |
CAS Registry | 2114339-57-8 |
Synonyms | SAR439859, SAR-439859 |
SMILES | FCCCN1CCC(C1)Oc1ccc(cc1)C1=C(CCCc2c1ccc(c2)C(=O)O)c1ccc(cc1Cl)Cl |
InChI Key | KISZAGQTIXIVAR-UHFFFAOYSA-N |
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: